molecular formula C26H30N6O3 B14996556 N-(4-ethoxy-3-methoxybenzyl)-1-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide

N-(4-ethoxy-3-methoxybenzyl)-1-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide

Cat. No.: B14996556
M. Wt: 474.6 g/mol
InChI Key: VASOZJAQOGAQEX-UHFFFAOYSA-N
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Description

N-(4-ethoxy-3-methoxybenzyl)-1-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a piperidine ring, a triazoloquinoxaline moiety, and a benzyl group with ethoxy and methoxy substituents. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-3-methoxybenzyl)-1-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the piperidine ring, followed by the introduction of the triazoloquinoxaline moiety, and finally, the attachment of the benzyl group with ethoxy and methoxy substituents. Common reagents used in these steps include various alkylating agents, oxidizing agents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent choice), and ensuring high yield and purity of the final product. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-3-methoxybenzyl)-1-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-3-methoxybenzyl)-1-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays, enzyme inhibition studies, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-ethoxy-3-methoxybenzyl)-1-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide include other piperidine carboxamides, triazoloquinoxaline derivatives, and benzyl-substituted compounds. Examples include:

  • N-(4-methoxybenzyl)-1-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide
  • N-(4-ethoxybenzyl)-1-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both ethoxy and methoxy substituents on the benzyl group, along with the triazoloquinoxaline moiety, may confer unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C26H30N6O3/c1-4-35-22-10-9-18(15-23(22)34-3)16-27-26(33)19-11-13-31(14-12-19)24-25-30-29-17(2)32(25)21-8-6-5-7-20(21)28-24/h5-10,15,19H,4,11-14,16H2,1-3H3,(H,27,33)

InChI Key

VASOZJAQOGAQEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N5C3=NN=C5C)OC

Origin of Product

United States

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